2,2-dimethyl-3H-1-benzofuran-7-carbonitrile
Description
2,2-Dimethyl-3H-1-benzofuran-7-carbonitrile is a benzofuran derivative characterized by a fused bicyclic structure comprising a benzene ring and a furan moiety. The compound features two methyl groups at the 2-position of the furan ring and a cyano (-CN) substituent at the 7-position of the benzofuran system. Benzofuran derivatives are widely studied in pharmaceutical and materials science due to their diverse biological activities and structural versatility.
Properties
IUPAC Name |
2,2-dimethyl-3H-1-benzofuran-7-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-11(2)6-8-4-3-5-9(7-12)10(8)13-11/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOYCSUNNDBDTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3H-1-benzofuran-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-dimethyl-3H-1-benzofuran-7-carboxylic acid with a dehydrating agent such as thionyl chloride (SOCl2) to form the corresponding acid chloride, which is then treated with sodium cyanide (NaCN) to yield the nitrile compound .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-3H-1-benzofuran-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzofuran-7-one derivatives.
Reduction: Formation of 2,2-dimethyl-3H-1-benzofuran-7-amine.
Substitution: Formation of various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
2,2-dimethyl-3H-1-benzofuran-7-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a precursor in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3H-1-benzofuran-7-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The benzofuran ring system can interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Benzofuran Derivatives
Key Structural and Functional Differences
Core Heterocycle Variations :
- The benzofuran core (target compound) has a fused furan ring, while benzopyran () contains a pyran ring with an additional oxygen atom, altering ring strain and π-conjugation .
- Indole derivatives () feature a nitrogen atom in the aromatic system, enabling distinct hydrogen-bonding and electronic interactions compared to oxygen-based benzofurans .
Steric hindrance: The 2,2-dimethyl groups in the target compound introduce steric bulk, which may reduce accessibility to reactive sites compared to smaller substituents (e.g., methoxy in ) .
Hybrid Systems :
- The spiro compound in combines benzofuran with a thiophene ring, creating a rigid, three-dimensional structure that could influence binding affinity in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
